Quercetin-Dihydrat

Übersicht

Beschreibung

Quercetin dihydrate is a naturally occurring flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is known for its antioxidant properties and is commonly used as an ingredient in dietary supplements, beverages, and foods. The compound has a bitter flavor and is one of the most abundant dietary flavonoids, with an average daily consumption of 25–50 milligrams .

Wissenschaftliche Forschungsanwendungen

Quercetin dihydrate has a wide range of scientific research applications:

Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as apoptosis and autophagy.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Wirkmechanismus

Quercetin dihydrate exerts its effects through various mechanisms:

Antioxidant Activity: Quercetin acts as a scavenger of free radicals, reducing oxidative stress and protecting cells from damage.

Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2, which catalyzes the metabolism of toxic quinolines.

Modulation of Signaling Pathways: Quercetin influences signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Biochemische Analyse

Biochemical Properties

Quercetin dihydrate has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . Quercetin dihydrate, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .

Cellular Effects

Quercetin dihydrate has been shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce inflammation, allergy symptoms, and blood pressure . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, it has been shown to alter the structural integrity of the cell wall and membrane of E. coli and S. aureus .

Molecular Mechanism

Quercetin dihydrate is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines . Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . The phenolic hydroxyl groups of quercetin dihydrate act as donors of electrons, and these are responsible for the capture activity of free radicals .

Temporal Effects in Laboratory Settings

Quercetin dihydrate has been shown to have significant effects over time in laboratory settings. For example, it has been shown to stimulate apoptosis in HSCs, with an apoptosis rate reaching 40% at a concentration of 40 μM . Quercetin dihydrate reduces the expression of Bcl-2, increases the expression of Bax, and leads to the release of cytochrome C within cells .

Dosage Effects in Animal Models

In animal models, the effects of quercetin dihydrate vary with different dosages. For example, in a study on polycystic ovary syndrome in animal models, quercetin dihydrate was found to have significant effects on reducing fasting insulin serum (FIS) levels, fasting blood glucose (FBG) levels, HOMA-IR levels, cholesterol levels, triglyceride levels, testosterone (T) levels, luteinizing hormone (LH) levels, the luteinizing hormone/follicle stimulating hormone (LH/FSH) ratio, vascular endothelial growth factor (VEGF) levels, malondialdehyde (MDA) levels, superoxide dismutase (SOD) levels and GLUT4 mRNA expression .

Metabolic Pathways

Quercetin dihydrate is involved in various metabolic pathways. It has been shown to regulate lipid metabolism through anti-inflammatory and hypoglycemic signaling pathways . It also takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products .

Transport and Distribution

Quercetin dihydrate is relatively lipophilic with low solubility in water . Quercetin glucoside is more water soluble than the aglycone, and its absorption is limited to sodium-dependent glucose transporter-1 (SGLT-1); however, glucose transporter-2 (GLUT-2)-dependent absorption is also a significant contributor .

Subcellular Localization

Quercetin dihydrate has been shown to have effects on its activity or function at the subcellular level. For example, it has been reported to inhibit PI3K/AKT activity and block proliferation in human leukemic cell lines . This suggests that quercetin dihydrate may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quercetin dihydrate can be synthesized through various methods, including the antisolvent precipitation method. This method involves modifying quercetin in its dihydrate form to reduce particle size, crystallinity, and surface hydrophobicity. The antisolvent treatment improves the emulsification performance of quercetin particles .

Industrial Production Methods: In industrial settings, quercetin dihydrate is often produced through the extraction of quercetin from natural sources such as onions, apples, and berries. The extracted quercetin is then crystallized to form quercetin dihydrate. This process involves the use of solvents and controlled temperature conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Quercetin dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional hydroxyl groups in the compound.

Common Reagents and Conditions:

Oxidation: Quercetin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of quercetin can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the hydroxyl groups of quercetin, leading to the formation of glycosides and ethers.

Major Products: The major products formed from these reactions include quercetin glycosides, quercetin ethers, and various oxidized derivatives. These products have different biological activities and applications .

Vergleich Mit ähnlichen Verbindungen

Quercetin dihydrate is often compared with other flavonoids and polyphenolic compounds:

Kaempferol: Another flavonoid with similar antioxidant properties, kaempferol is found in tea, broccoli, and grapefruit. It has distinct effects on cell signaling pathways and is studied for its anticancer potential.

Gallic Acid: A phenolic compound with strong antioxidant activity, gallic acid is found in tea, grapes, and berries.

Quercetin dihydrate stands out due to its high abundance in the diet, diverse biological activities, and potential therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial use.

Eigenschaften

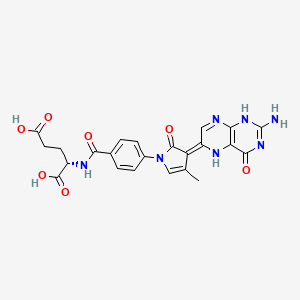

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGIWEZSKCNYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021219 | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6151-25-3 | |

| Record name | Quercetin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)